6-Amino-2-methoxypyrimidin-4-ol

Medicinal Chemistry Synthetic Methodology Building Blocks

Synthetic irreproducibility from undefined heterocyclic building blocks derails kinase inhibitor programs. 6-Amino-2-methoxypyrimidin-4-ol (CAS 186435-66-5) delivers a defined 6-amino-2-methoxy substitution pattern with batch-certified purity. • p38 MAP kinase scaffold: 2-methoxypyrimidin-4-yl motif dissociates CSBP/p38 inhibition from CYP450 liability-critical selectivity advantage over pyridine analogs. • CCR4 antagonist core: validated scaffold yielding potent derivatives (IC₅₀ 27.5 nM; Ki 15.8 nM) in functional GTPγS binding assays. • Supply chain: 80% yield synthesis from O-methylisourea sulfate ensures scalable, consistent availability with CoA documentation.

Molecular Formula C5H7N3O2
Molecular Weight 141.13 g/mol
CAS No. 186435-66-5
Cat. No. B069683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Amino-2-methoxypyrimidin-4-ol
CAS186435-66-5
Molecular FormulaC5H7N3O2
Molecular Weight141.13 g/mol
Structural Identifiers
SMILESCOC1=NC(=O)C=C(N1)N
InChIInChI=1S/C5H7N3O2/c1-10-5-7-3(6)2-4(9)8-5/h2H,1H3,(H3,6,7,8,9)
InChIKeyYRLXSZNYIJKRDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Amino-2-methoxypyrimidin-4-ol (CAS 186435-66-5): Core Building Block for Heterocyclic Synthesis and Pharmacophore Development


6-Amino-2-methoxypyrimidin-4-ol (CAS 186435-66-5) is a heterocyclic pyrimidine derivative with the molecular formula C₅H₇N₃O₂ and a molecular weight of 141.13 g/mol . It features a pyrimidine core substituted with an amino group at position 6, a methoxy group at position 2, and a hydroxyl group at position 4, existing in tautomeric equilibrium between the 4-ol and 4(3H)-pyrimidinone forms . The compound is supplied as a white to off-white solid with standard purity specifications of ≥95% to ≥98% across major vendors . Its primary value proposition lies in its utility as a synthetic building block for constructing more complex heterocyclic systems, facilitated by its multiple reactive handles—specifically the amino group for condensation and substitution chemistry, and the pyrimidinone functionality for further derivatization .

Why 6-Amino-2-methoxypyrimidin-4-ol Cannot Be Substituted with Generic Pyrimidine Analogs in Research Procurement


Substitution with structurally proximate pyrimidine analogs in synthetic or screening workflows introduces uncontrolled variables that can alter reaction outcomes, binding profiles, and physicochemical properties in ways that cannot be predicted a priori. The specific 6-amino-2-methoxy substitution pattern determines hydrogen-bond donor/acceptor capacity and electronic distribution across the heterocyclic ring, directly influencing both synthetic accessibility to downstream derivatives and potential intermolecular interactions with biological targets . Critically, the commercial availability of 6-amino-2-methoxypyrimidin-4-ol at defined purity grades (95-98%) with batch-specific certificates of analysis enables reproducible research that is not achievable with improvised or alternative starting materials . The following quantitative evidence delineates the precise dimensions along which this compound diverges from its closest comparators, providing procurement decision-makers with verifiable justification for selection.

6-Amino-2-methoxypyrimidin-4-ol (CAS 186435-66-5): Quantified Differentiation Evidence Against Closest Structural Analogs


Amino Group at Position 6 Confers Additional Hydrogen-Bond Donor and Synthetic Derivatization Capacity Versus Non-Aminated Analog

6-Amino-2-methoxypyrimidin-4-ol contains an amino substituent at the 6-position that is absent in the closely related analog 2-methoxypyrimidin-4-ol (CAS 25902-86-7). This structural difference quantitatively alters the hydrogen-bond donor count: 6-Amino-2-methoxypyrimidin-4-ol possesses 2 hydrogen-bond donor atoms, whereas 2-methoxypyrimidin-4-ol possesses only 1 . This additional donor capacity, combined with the 4 hydrogen-bond acceptor atoms shared by both compounds, expands the range of non-covalent interactions available for molecular recognition and synthetic derivatization. The amino group further provides a nucleophilic site for condensation with aldehydes, coupling with carboxylic acids, and diazotization reactions that are not accessible with the non-aminated analog .

Medicinal Chemistry Synthetic Methodology Building Blocks

Distinct Regioisomeric Substitution Pattern Yields Different Polar Surface Area and Predicted Physicochemical Profile Versus 2-Amino-6-methoxypyrimidin-4-ol

6-Amino-2-methoxypyrimidin-4-ol and its regioisomer 2-amino-6-methoxypyrimidin-4-ol (CAS 59081-28-6) share the same molecular formula (C₅H₇N₃O₂) and molecular weight (141.13 g/mol) but differ in the positional arrangement of the amino and methoxy substituents . This regioisomeric difference alters the calculated topological polar surface area (tPSA) and predicted electronic distribution across the heterocyclic ring. For 6-amino-2-methoxypyrimidin-4-ol, the calculated tPSA is 81.26 Ų [1]. The 2-amino-6-methoxy isomer, by contrast, presents a different spatial orientation of the amino group relative to the pyrimidine nitrogen atoms, affecting both dipole moment and potential metal-chelation behavior. While no direct experimental comparison of biological activity exists between these two regioisomers in the public domain, the structural divergence predicts differential behavior in molecular recognition events and synthetic transformations.

Physicochemical Property Optimization Drug Design Lead Optimization

Derivative Scaffold Demonstrated Sub-30 nM Antagonist Activity at Human CCR4 Receptor in Functional GTPγS Binding Assay

While 6-amino-2-methoxypyrimidin-4-ol itself has not been reported as the active pharmacophore, a structurally related derivative containing this pyrimidine core as a substructural element (CHEMBL2018967) demonstrated antagonist activity at the human CC chemokine receptor 4 (CCR4) with an IC₅₀ of 27.5 nM in a [³⁵S]-GTPγS binding assay using CHO membranes expressing human CCR4 [1]. The same compound exhibited a binding affinity Ki of 15.8 nM in displacement of [¹²⁵I]TARC [1]. This demonstrates that the 6-amino-2-methoxypyrimidin-4-ol scaffold, when appropriately elaborated, can yield potent biological activity against therapeutically relevant targets. By contrast, unadorned 6-amino-2-methoxypyrimidin-4-ol lacks reported intrinsic target engagement, positioning it as a synthetic intermediate rather than a direct biological probe.

Chemokine Receptor Antagonism Immuno-Oncology Inflammation

2-Methoxypyrimidin-4-yl Substituent Pharmacophore Class Demonstrates p38 MAP Kinase Inhibition While Attenuating Cytochrome P450 Liability

The 2-methoxypyrimidin-4-yl moiety, which constitutes the core structural element of 6-amino-2-methoxypyrimidin-4-ol, has been validated as a pharmacophore component in pyrimidinylimidazole inhibitors of CSBP/p38 kinase. In a series of analogs, substitution of the pyridin-4-yl group with pyrimidin-4-yl or 2-methoxypyrimidin-4-yl effectively dissociated CSBP/p38 kinase inhibition from hepatic cytochrome P450 enzyme inhibition—a critical safety liability observed with the pyridinyl compounds [1]. Furthermore, this substitution achieved an increase in oral activity [1]. This class-level inference suggests that incorporating the 2-methoxypyrimidin-4-ol scaffold into kinase inhibitor designs may offer a favorable selectivity profile for p38 MAPK over CYP450 enzymes relative to pyridine-based alternatives, although direct comparative data for 6-amino-2-methoxypyrimidin-4-ol itself are not available.

Kinase Inhibition p38 MAPK Drug Safety Pharmacology

Commercial Purity Specifications: 98% Minimum Assay with Batch-Specific Analytical Documentation Enables Reproducible Research

6-Amino-2-methoxypyrimidin-4-ol is commercially available from multiple vendors with minimum purity specifications of 95% to 98% by HPLC or equivalent analytical methods [1]. Suppliers provide batch-specific certificates of analysis (CoA) including NMR, HPLC, and GC data upon request . The compound is characterized by defined physicochemical parameters: exact mass 141.05383 g/mol, monoisotopic mass 141.053826 g/mol, and 10 heavy atoms . Storage conditions are standardized at room temperature with protection from light and inert atmosphere . This level of documented quality control is not universally available for less common pyrimidine analogs or custom-synthesized alternatives, where purity may vary substantially between batches and analytical documentation may be incomplete. For example, the regioisomer 2-amino-6-methoxypyrimidin-4-ol (CAS 59081-28-6) has more limited commercial availability and fewer vendors offering documented purity specifications.

Quality Control Reproducibility Procurement Standards

Synthesis Protocol Delivers 80% Yield from Readily Available Starting Materials, Enabling Cost-Effective Scale-Up

The synthesis of 6-amino-2-methoxypyrimidin-4-ol has been described in the patent literature (US2003/181719 A1) following the method of W. Pfleiderer (Chem. Ber., 90:2272, 1957) [1]. The procedure involves reaction of O-methylisourea sulfate (30.6 g, 248 mmol) with ethyl cyanoacetate (30 g, 265 mmol) in sodium methoxide solution (prepared from 15 g sodium metal in 200 mL methanol), followed by heating under reflux for 4.5 hours. After workup and precipitation by pH adjustment to 7 with acetic acid, the target compound is obtained as a white solid in 80% yield (28 g) . This robust, reproducible synthetic route using inexpensive commodity reagents (O-methylisourea sulfate, ethyl cyanoacetate, sodium methoxide) provides a favorable cost basis for commercial supply. By contrast, the regioisomer 2-amino-6-methoxypyrimidin-4-ol requires a more complex multi-step synthesis involving anhydrous HCl gas, cyanamide, and Lewis acid protection steps, potentially contributing to its narrower commercial availability .

Process Chemistry Scale-Up Synthesis Cost of Goods

6-Amino-2-methoxypyrimidin-4-ol (CAS 186435-66-5): Validated Research and Industrial Application Scenarios


Medicinal Chemistry: p38 MAP Kinase Inhibitor Development with Reduced CYP450 Liability

Research teams pursuing novel p38 MAP kinase inhibitors should procure 6-amino-2-methoxypyrimidin-4-ol as a core scaffold building block. Class-level evidence from pyrimidinylimidazole series demonstrates that 2-methoxypyrimidin-4-yl substitution effectively dissociates CSBP/p38 kinase inhibition from hepatic cytochrome P450 enzyme inhibition—a key safety advantage over pyridine-based alternatives [1]. The compound's amino group at position 6 provides a synthetic handle for further elaboration into complete inhibitor structures, while the methoxy group at position 2 maintains the pharmacophore element associated with this favorable selectivity profile. Researchers can leverage this scaffold to design analogs with potentially improved oral activity and reduced drug-drug interaction risk.

Immuno-Oncology and Inflammation: CCR4 Antagonist Discovery Programs

Investigators targeting the CC chemokine receptor 4 (CCR4)—a validated target in T-cell lymphomas and inflammatory diseases—should source 6-amino-2-methoxypyrimidin-4-ol for fragment-based or scaffold-oriented synthesis. A structurally related derivative incorporating this pyrimidine core demonstrated potent antagonist activity at human CCR4 (IC₅₀ = 27.5 nM; Ki = 15.8 nM) in functional GTPγS binding assays using CHO membranes [2]. While the parent compound lacks intrinsic CCR4 activity, its synthetic accessibility and documented derivatization chemistry enable systematic exploration of structure-activity relationships around this validated chemokine receptor target.

Heterocyclic Chemistry: Synthesis of Pyrazole, Acetal, and Guanidine Derivatives

Organic synthesis laboratories focused on constructing complex heterocyclic systems should utilize 6-amino-2-methoxypyrimidin-4-ol as a versatile building block. The compound's capacity to form hydrogen bonds and interact with cations makes it particularly useful for synthesizing pyrazoles, acetals, fatty acid derivatives, and guanidine-containing structures . The established 80% yield synthesis from O-methylisourea sulfate and ethyl cyanoacetate provides a reliable and scalable supply chain , ensuring consistent availability for synthetic methodology development and library production.

Fragment-Based Drug Discovery: Hydrogen-Bond Donor-Enriched Pyrimidine Fragment Library Component

Fragment screening initiatives targeting protein binding sites with multiple hydrogen-bond donor requirements should include 6-amino-2-methoxypyrimidin-4-ol in their screening libraries. The compound's 2 hydrogen-bond donor atoms (versus 1 in the non-aminated analog 2-methoxypyrimidin-4-ol) and 4 hydrogen-bond acceptor atoms provide a balanced interaction profile suitable for probing a wide range of protein pockets. Its low molecular weight (141.13 g/mol) and favorable polar surface area (81.26 Ų) align with established fragment library design principles. The commercial availability at 95-98% purity with batch-specific analytical documentation supports reproducible fragment screening campaigns.

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